1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone
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Overview
Description
The compound appears to be a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a methoxyphenyl group, a p-tolyl group, and an indole group. These groups are common in many pharmaceuticals and could suggest potential bioactivity.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the methoxyphenyl and p-tolyl groups, and the coupling with the indole group.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The properties of the compound would likely be heavily influenced by these groups.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact reactions this compound would undergo. However, the presence of the pyrazole ring, methoxyphenyl group, and indole group suggest that it could participate in a variety of organic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents.Scientific Research Applications
Antimicrobial and Antifungal Activity
Studies have synthesized and evaluated derivatives similar to the specified compound for their antimicrobial and antifungal activities. For instance, novel Schiff bases and Thiazolyl Pyrazole derivatives have demonstrated significant antimicrobial efficacy, highlighting the potential of these compounds in addressing resistant microbial strains (Puthran et al., 2019; Landage, Thube, & Karale, 2019).
Solid-State Fluorescence
Research on twisted π-conjugated molecules, similar in structure, has shown that these can exhibit different solid-state fluorescence colors based on the arrangement of fluorophores. This property suggests applications in materials science for developing fluorescent materials (Dong et al., 2012).
Corrosion Inhibition
Pyrazole derivatives have been investigated for their corrosion inhibition effects on mild steel in acidic environments. Such studies underscore the potential of these compounds in industrial applications to protect metals from corrosion (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Anti-Inflammatory Properties
The synthesis of chalcone-based diarylpyrazoles containing various moieties, including phenylsulphone or carbonitrile, has been explored for potential anti-inflammatory applications. Some synthesized compounds showed significant activity, suggesting their use as anti-inflammatory agents (Nassar, Abdel‐Aziz, Ibrahim, & Mansour, 2011).
Safety And Hazards
Without specific information, it’s hard to provide details on the safety and hazards of this compound. However, like all chemicals, it should be handled with care to avoid exposure.
Future Directions
The future directions for this compound would depend on its intended use and the results of further studies. If it shows promising bioactivity, it could be developed into a pharmaceutical.
properties
IUPAC Name |
1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2S/c1-19-8-10-21(11-9-19)26-16-24(20-12-14-22(33-3)15-13-20)29-31(26)28(32)18-34-27-17-30(2)25-7-5-4-6-23(25)27/h4-15,17,26H,16,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCVALBHAXRCML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)C)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone |
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